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Compound Focus: Brolamfetamine

CAS No.: 32156-26-6

Cat. No.: S11153354

Chemical Identity and Pharmacological Profile

¢ IUPAC Name: 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine [1]

e Molecular Formula: C11H16BrNO:z [1]

e Molecular Weight: 274.158 g-mol~* [1]

e CAS Registry: 64638-07-9 [2]

¢ INN: Brolamfetamine [1]

¢ Drug Class: Serotonergic psychedelic; Phenethylamine; Amphetamine derivative [1] [3]
e Primary Target: Serotonin 5-HT2A receptor (Agonist) [1]

Receptor Binding and Functional Activity

Brolamfetamine exhibits high affinity and agonist activity primarily at serotonin 5-HT2 receptor subtypes.

Receptor Binding Affinity (Ki) and Functional Activity [1]

Receptor | Transporter  Affinity (Ki, nM)  Functional Activity (ECso, nM)  Efficacy (Emax, %)

5-HT2A 0.6-81 0.52 -50 57 —105%
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Receptor | Transporter  Affinity (Ki, nM)  Functional Activity (ECso, nM) Efficacy (Emax, %)

5-HT2B 29-44 2.82 - 65 70 — 100%
5-HT2C 1.3-78 0.25-102 58 —112%
5-HT:1A 2,550 — 7,904 Not Reported Not Reported
a2C-Adrenergic 594 Not Reported Not Reported
TAAR1 (Human) >1,000 Not Reported Not Reported
SERT 8,538 Not Reported Not Reported

Notes: Ki and ECso values represent potency (smaller value = higher potency). Emax represents intrinsic

efficacy relative to serotonin. Data is for the racemic mixture; the R(-)-enantiomer is the active eutomer [1].

Detailed Experimental Protocols

The quantitative data above is derived from standard in vitro pharmacological assays. Below are detailed

methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines a compound's affinity for a specific receptor by measuring how effectively it

competes with a known radiolabeled ligand [4].

¢ Objective: To determine the equilibrium inhibition constant (Ki) of brolamfetamine for various
receptor subtypes.
¢ Key Reagents:
o Radioligand: Select based on target receptor (e.g., ’’Br-R(-)DOB for 5-HT2 studies, or
[BH]Ketanserin for 5-HT2A) [4].
o Membrane Preparation: Cell membranes (e.g., from HEK-293 or CHO cells) stably expressing
the human cloned receptor of interest.
o Assay Buffer: Typically 50 mM Tris-HCI, 10 mM MgClz, 0.1 mM EDTA, pH 7.4.
o Test Compound: Brolamfetamine in a range of concentrations (e.g., 1072 to 10=> M).
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e Procedure:

[e]

Incubation: Combine membrane preparation, fixed concentration of radioligand, and varying
concentrations of brolamfetamine in a multi-well plate. Incubate to reach equilibrium (e.g., 60-
90 minutes at 25-37°C).

Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B)
under vacuum to separate bound from free radioligand.

Washing: Wash filters multiple times with ice-cold buffer to remove unbound radioligand.
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Use non-linear regression analysis (e.g., one-site competition model in software
like GraphPad Prism) to calculate the ICso. The Ki is then calculated using the Cheng-Prusoff
equation: Ki = ICso / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its
dissociation constant.

Functional Assay for Agonist Activity (ECso and Emax)

This protocol assesses whether brolamfetamine activates the receptor and measures its potency and efficacy.

¢ Objective: To determine the half-maximal effective concentration (ECso) and maximal efficacy (Emax)
of brolamfetamine.
¢ Key Reagents:

[e]

[e]

Cell Line: A cell line expressing the receptor of interest coupled to a measurable signaling
pathway (e.g., Calcium flux for 5-HT2A).
Detection Kit: Fluorometric or luminescent dye (e.g., FLIPR Calcium 4 Assay Kit).

e Procedure:

o

Cell Preparation: Seed cells into a multi-well plate (e.g., 384-well) and culture until they reach
an appropriate density.

Loading: Incubate cells with the fluorescent dye according to the manufacturer's instructions.
Stimulation: Using a fluorometric imaging plate reader (FLIPR), automatically add a range of
concentrations of brolamfetamine and measure the real-time fluorescence change, which
corresponds to intracellular calcium release.

Data Analysis: Plot the concentration-response curve. The ECso is the concentration that
produces 50% of the maximal response. The Emax is the maximal response, typically
expressed as a percentage of the response elicited by a full reference agonist (e.g., serotonin).

Signaling Pathway and Experimental Workflow
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The primary psychedelic effects of brolamfetamine are mediated through its action as an agonist at the 5-
HT2A receptor. The diagram below summarizes the core signaling pathway and the experimental workflow

used to study it.

5-HT2A Receptor Signaling Pathway Key Experimental Assays

(Brolamfetamine (DOB)) (Radioligand Binding) (Calciurn Flux Assay)

Ki (Affinity)

@Cso/Emax (Potency/EfficacyD

(Cellular & Behavioral Effects)
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Diagram 1: Brolamfetamine's primary mechanism of action via 5-HT2A receptor activation and key assays

for its study.

Research Applications and Context

¢ Psychoactive Profile: In humans, DOB is an extremely potent psychedelic with a typical dose range
of 1 to 3 mg orally and an exceptionally long duration of action of 18 to 30 hours [1].

¢ Research Use: Due to its high potency and selectivity for 5-HT2 receptors, DOB, including its
radiolabeled analogue 7’Br-R(-)DOB, has been used as a tool compound in scientific research to
study the localization and function of 5-HT2 receptors [1] [4].

¢ Structural Insights: The presence of the a-methyl group (making it an amphetamine) increases
metabolic stability and duration of action compared to its phenethylamine counterpart, 2C-B [5].
Omission of this a-methyl group leads to 2C-B, a related but less potent psychedelic [1].

Important Safety and Regulatory Notes

e Legal Status: Brolamfetamine is a Schedule | controlled substance under the Convention on
Psychotropic Substances in many countries, indicating it is recognized as having potential for abuse
and no accepted medical use [1].

¢ Toxicity Risks: Overdoses have been reported to cause severe and prolonged vasospasm,
sometimes leading to ergotism-like complications (e.g., tissue ischemia and potential amputation)
and, in severe cases, death [1]. A systematic review of case reports has documented adverse
psychiatric effects, including schizophrenia-spectrum and affective disorders, following the use of
psychedelics like DOB [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. 2,5-Dimethoxy-4-bromoamphetamine [en.wikipedia.org]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s11153354?utm_src=pdf-body-img
https://www.smolecule.com/products/s11153354?utm_src=pdf-body
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-bromoamphetamine
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-bromoamphetamine
https://pubmed.ncbi.nlm.nih.gov/3357926/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01423/full
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-bromoamphetamine
https://www.smolecule.com/products/s11153354?utm_src=pdf-body
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-bromoamphetamine
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-bromoamphetamine
https://www.cambridge.org/core/journals/psychological-medicine/article/adverse-psychiatric-effects-of-psychedelic-drugs-a-systematic-review-of-case-reports/68B11351D555A90F32C7E47BFC2F1304
https://www.smolecule.com/products/s11153354?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-bromoamphetamine
https://www.smolecule.com/products/s11153354?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

2. brolamfetamine | Ligand page [guidetopharmacology.org]

3. Brolamfetamine - an overview [sciencedirect.com]

4. R(-)-2,5-dimethoxy-4-77 bromoamphetamine [77Br-R(-)DOB ... [pubmed.ncbi.nim.nih.gov]

5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5- ... [frontiersin.org]

6. Adverse psychiatric effects of psychedelic drugs [cambridge.org]

To cite this document: Smolecule. [Brolamfetamine pharmacology and receptor binding profile].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b11153354+#brolamfetamine-pharmacology-and-receptor-

binding-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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